molecular formula C11H13N3O2 B2452975 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 883544-72-7

1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2452975
M. Wt: 219.244
InChI Key: FZTBEHSMFGKXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a chemical compound with the linear formula C11H13N3O2 . It’s part of a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is characterized by a pyrazolo[3,4-b]pyridine core. This core is a bicyclic heterocyclic compound, which can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific substituents present on the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.245 . It exhibits strong fluorescence which can be distinguished readily in DMSO or under UV light .

Scientific Research Applications

Antibacterial Activity

Compounds similar to 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities. Some of these compounds have shown promising results as antibacterial agents (Maqbool et al., 2014).

Structural and Vibrational Studies

Studies have been conducted on the structure and vibrational spectra of similar compounds, providing insights into their molecular characteristics. These studies are important for understanding the physical and chemical properties of these compounds (Bahgat et al., 2009).

Synthesis and Antiviral Activity

Research has also focused on the synthesis of derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids and evaluating their antiviral activities. Some derivatives have exhibited activity against various viruses, highlighting their potential in antiviral drug development (Bernardino et al., 2007).

Inhibitors of A1 Adenosine Receptors

Certain derivatives have been found to be potent and selective inhibitors of A1 adenosine receptors, which could be significant in the development of new therapeutic agents (Manetti et al., 2005).

Novel Synthesis Methods

There has been research into novel and efficient synthesis methods for pyrazolo[3,4-b]pyridine products. These methods offer improved routes for creating such compounds, which is valuable for research and industrial applications (Ghaedi et al., 2015).

Agonists for Human Peroxisome Proliferator-Activated Receptor Alpha

1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been studied as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which could be relevant in treating various metabolic disorders (Miyachi et al., 2019).

Biomedical Applications

There is significant interest in the biomedical applications of pyrazolo[3,4-b]pyridines. These compounds have potential in various therapeutic areas, including anticancer treatments (Donaire-Arias et al., 2022).

Combinatorial Chemistry

Pyrazolo[3,4-b]pyridines have been used in combinatorial chemistry to create libraries of fused pyridine-4-carboxylic acids, demonstrating their versatility in drug discovery (Volochnyuk et al., 2010).

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, could involve further exploration of their synthesis methods and potential biomedical applications .

properties

IUPAC Name

6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6(2)14-10-9(5-12-14)8(11(15)16)4-7(3)13-10/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTBEHSMFGKXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

883544-72-7
Record name 6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.